4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde
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Overview
Description
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde is an organic compound characterized by the presence of both difluoromethyl and trifluorobenzaldehyde groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The incorporation of multiple fluorine atoms enhances its chemical stability and influences its physical properties, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluorobenzaldehyde groups onto a benzene ring. One common method includes the difluoromethylation of a trifluorobenzaldehyde precursor using difluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluoromethyl-trifluorobenzoic acid.
Reduction: Formation of difluoromethyl-trifluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and electronic effects due to the electronegativity of fluorine .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-2,3,6-trifluorobenzaldehyde
- 4-(Difluoromethyl)-2,3,5-trifluorobenzaldehyde
- 4-(Difluoromethyl)-2,3,6-trifluorotoluene
Uniqueness: 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde is unique due to the specific positioning of the difluoromethyl and trifluorobenzaldehyde groups, which imparts distinct reactivity and stability compared to its analogs. This unique structure makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Properties
IUPAC Name |
4-(difluoromethyl)-2,3,6-trifluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)7(11)4(5)2-14/h1-2,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEOITGJLAYXQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C=O)F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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